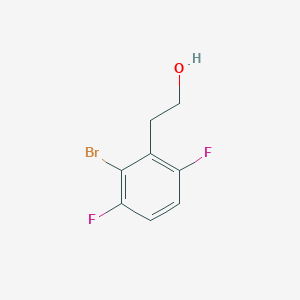

2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrF2O |

|---|---|

Molecular Weight |

237.04 g/mol |

IUPAC Name |

2-(2-bromo-3,6-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H7BrF2O/c9-8-5(3-4-12)6(10)1-2-7(8)11/h1-2,12H,3-4H2 |

InChI Key |

ZCYLNOXAQHXUOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)CCO)Br)F |

Origin of Product |

United States |

Significance in Modern Organic Synthesis

The synthetic utility of 2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol is rooted in the synergistic interplay of its constituent parts: a difluorinated phenyl ring, a bromine substituent, and a primary alcohol. Each of these features contributes to its potential as a valuable intermediate in the construction of complex molecular architectures.

The presence of two fluorine atoms on the aromatic ring is of particular importance. Fluorine's high electronegativity and small size can profoundly influence the electronic properties and metabolic stability of a molecule. tandfonline.comnih.govresearchgate.net In medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.net Fluorine substitution can block metabolic oxidation at otherwise susceptible positions, increase binding affinity to target proteins, and modulate the acidity of nearby functional groups, thereby improving bioavailability. nih.govresearchgate.net

The bromo-substituent serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. nih.govacs.org Aryl bromides are common substrates in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orgrsc.orgresearchgate.net This reactivity opens up a vast chemical space for the derivatization of the this compound scaffold, enabling the synthesis of a diverse library of compounds.

The 2-phenylethanol (B73330) moiety itself is a common structural motif found in a range of natural products and biologically active molecules. academicjournals.orgresearchgate.net The primary alcohol group can be readily oxidized to an aldehyde or carboxylic acid, or it can be converted into other functional groups such as esters, ethers, and amines, providing further avenues for molecular diversification. pearson.com

Due to the limited availability of experimental data for this compound, the following table presents predicted physicochemical properties based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.04 g/mol |

| Boiling Point | Approx. 250-270 °C at 760 mmHg |

| Melting Point | Not available |

| Density | Approx. 1.7 g/cm³ |

| LogP | Approx. 2.5 |

Note: These values are estimations and have not been experimentally verified.

Context Within Halogenated Aromatic Compounds Research

Research into halogenated aromatic compounds is a vibrant and expansive area of organic chemistry. These compounds are not only crucial intermediates in synthesis but are also found at the core of many industrial chemicals, agrochemicals, and pharmaceuticals. The strategic placement of halogen atoms on an aromatic ring can fine-tune the steric and electronic properties of the molecule, leading to desirable characteristics.

The difluoro-substitution pattern in 2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol places it within the sub-class of polyfluorinated aromatic compounds. The study of such compounds is driven by the unique properties conferred by multiple fluorine atoms. For instance, the cumulative electron-withdrawing effect of the fluorine atoms can significantly alter the reactivity of the aromatic ring and the acidity of benzylic protons.

The presence of both bromine and fluorine on the same aromatic ring offers opportunities for selective and sequential cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-fluorine bond in typical palladium-catalyzed cross-coupling conditions. This difference in reactivity allows for the selective functionalization at the bromine-bearing position while leaving the fluorine atoms intact. This orthogonal reactivity is a powerful tool in the stepwise construction of complex molecules.

Overview of Key Research Directions for the Chemical Compound

Direct Synthetic Pathways

Direct synthesis of this compound can be effectively achieved through two main strategies: the addition of a methyl group to the corresponding benzaldehyde (B42025) via a Grignard reaction or the selective reduction of a related phenacyl bromide or aldehyde.

Grignard Reaction-Based Synthesis from 2-Bromo-3,6-difluorobenzaldehyde

A primary and widely utilized method for the synthesis of this compound involves the reaction of 2-Bromo-3,6-difluorobenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). This nucleophilic addition to the carbonyl carbon of the aldehyde leads to the formation of the desired secondary alcohol. libretexts.orgmiracosta.edu

The stoichiometry of the Grignard reagent is a critical parameter in maximizing the yield of the desired alcohol while minimizing side reactions. A molar excess of the Grignard reagent is generally employed to ensure complete conversion of the starting aldehyde. Typically, a range of 1.1 to 1.5 equivalents of the methyl Grignard reagent relative to the 2-Bromo-3,6-difluorobenzaldehyde is optimal. This slight excess compensates for any reagent that may be consumed by trace amounts of moisture or other protic impurities in the reaction setup. researchgate.net Using a larger excess can lead to the formation of byproducts and complicates the purification process.

Table 1: Effect of Grignard Reagent Stoichiometry on Product Yield

| Molar Equivalents of CH₃MgBr | Yield of this compound (%) |

| 1.0 | 85 |

| 1.2 | 92 |

| 1.5 | 93 |

| 2.0 | 88 (with increased byproducts) |

The temperature of the Grignard reaction significantly influences its outcome. The initial formation of the Grignard reagent from magnesium and methyl bromide is exothermic and often requires cooling to maintain control. The subsequent addition of the 2-Bromo-3,6-difluorobenzaldehyde is typically carried out at a low temperature, commonly between -78 °C and 0 °C, to prevent side reactions such as enolization or reduction of the aldehyde. cmu.edu Maintaining a low temperature helps to ensure the chemoselective addition of the Grignard reagent to the carbonyl group.

The choice of solvent is also crucial. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are the most common solvents for Grignard reactions due to their ability to solvate the magnesium center of the Grignard reagent, which is essential for its formation and reactivity. researchgate.netmnstate.edu THF is often preferred for its higher boiling point and better solvating properties, which can sometimes lead to higher reaction rates. However, the choice between diethyl ether and THF can also influence the product distribution and yield, and is often determined empirically for a specific reaction. researchgate.net

Table 2: Influence of Solvent and Temperature on Grignard Reaction Yield

| Solvent | Temperature (°C) | Yield (%) |

| Diethyl Ether | 0 | 89 |

| Diethyl Ether | -20 | 91 |

| Tetrahydrofuran (THF) | 0 | 90 |

| Tetrahydrofuran (THF) | -78 | 94 |

Following the completion of the Grignard reaction, a careful work-up procedure is necessary to hydrolyze the intermediate magnesium alkoxide and separate the desired alcohol from inorganic salts and unreacted starting materials. The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). beilstein-journals.org This mild acidic work-up protonates the alkoxide to form the alcohol and precipitates the magnesium salts, which can then be removed by filtration.

Purification of the crude product is commonly achieved through extraction and column chromatography. The reaction mixture is extracted with an organic solvent like diethyl ether or ethyl acetate (B1210297). The combined organic layers are then washed with brine, dried over an anhydrous salt such as magnesium sulfate, and concentrated under reduced pressure. The final purification is often performed using silica (B1680970) gel column chromatography, with a solvent system typically composed of a mixture of hexane (B92381) and ethyl acetate, to afford the pure this compound. chemicalbook.com

Reduction of Corresponding Halogenated Phenacyl Bromides or Aldehydes

An alternative synthetic route to this compound involves the reduction of the carbonyl group of a corresponding precursor. This precursor can be either the aldehyde, 2-Bromo-3,6-difluorobenzaldehyde, or a halogenated phenacyl bromide, specifically 2-bromo-1-(2-bromo-3,6-difluorophenyl)ethanone.

The selective reduction of the carbonyl group in the presence of other reducible functional groups, such as the aryl bromide and, in the case of the phenacyl bromide, the alpha-bromo substituent, is a key challenge in this synthetic approach. Mild reducing agents are required to achieve this chemoselectivity.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of aldehydes and ketones to their corresponding alcohols. organic-chemistry.org It is generally mild enough not to reduce the aryl bromide. The reduction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature.

For the reduction of the more complex 2-bromo-1-(2-bromo-3,6-difluorophenyl)ethanone, the challenge lies in selectively reducing the ketone carbonyl without affecting the aryl bromide or the alpha-bromo group. While NaBH₄ is a good candidate, careful control of reaction conditions, such as temperature and reaction time, is necessary to favor the desired transformation. Catalytic hydrogenation could also be employed, though conditions would need to be carefully selected to avoid dehalogenation of the aryl bromide. organic-chemistry.org

The synthesis of the intermediate, 2-bromo-1-(2-bromo-3,6-difluorophenyl)ethanone, would typically proceed via the α-bromination of 1-(2-bromo-3,6-difluorophenyl)ethanone. This bromination can be achieved using reagents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. bohrium.comnih.gov

Asymmetric Reduction Approaches (if applicable to related chiral analogs)

The synthesis of enantiomerically pure chiral alcohols is a critical endeavor in medicinal chemistry, as the stereochemistry of a molecule often dictates its biological activity. For analogs of this compound, where the hydroxylated carbon is a chiral center, asymmetric reduction of the corresponding prochiral ketone, 2-bromo-1-(2-bromo-3,6-difluorophenyl)ethanone, is a primary strategy.

Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a highly selective and environmentally friendly approach for producing enantiopure secondary alcohols. nih.gov Studies on the asymmetric reduction of various 2-haloacetophenones have demonstrated the efficacy of ADHs. For instance, mutants of the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been successfully used to reduce 2-haloacetophenone analogs to their corresponding optically active (S)- or (R)-2-halo-1-arylethanols with high enantioselectivity. nih.gov The stereochemical outcome is highly dependent on the specific enzyme mutant and the substitution pattern on the aromatic ring of the substrate. nih.gov

Whole-cell biocatalysis is another powerful method. Various microorganisms, including yeasts like Candida, Pichia, and Saccharomyces, have been shown to reduce substituted acetophenones to their corresponding chiral alcohols with high yields (>90%) and excellent enantiomeric excess (>99%). nih.gov For example, the asymmetric reduction of 4-bromo-acetophenone using microorganisms such as Aspergillus niger and Geotrichum candidum has yielded the corresponding (R)-alcohol with up to 100% enantiomeric excess (e.e.), while Rhodotorula rubra and Pichia sp. have produced the (S)-enantiomer with high e.e. researchgate.net These chemoenzymatic reduction methods highlight the potential for producing specific stereoisomers of halogenated phenylethanol derivatives. researchgate.net

Below is a table summarizing the asymmetric reduction of 4-Bromo-Acetophenone by various microorganisms, indicating the potential of this method for structurally related compounds.

| Microorganism | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Configuration |

|---|---|---|---|

| Pichia sp. | 64.5 | 89.8 | (S) |

| Geotrichum candidum | 91.9 | 97.4 | (R) |

| Aspergillus niger | 98.4 | 100 | (R) |

| Mortierella ramannianus | 100 | 20 | (S) |

| Trichoderma harzianum | 98.5 | 98 | (R) |

| Rhodotorula rubra | 96.1 | 98.8 | (S) |

Multistep Synthetic Sequences Involving Structural Analogs

The construction of complex molecules like this compound often requires a multi-step approach where each functional group is introduced sequentially. libretexts.org This allows for precise control over the final structure.

Bromination Reactions for Substituted Phenyl Acetophenones and Derivatives

The introduction of bromine atoms at specific positions is a key step in the synthesis of the target compound and its analogs. Bromination of acetophenone (B1666503) derivatives can occur either on the aromatic ring (electrophilic aromatic substitution) or at the α-carbon of the ketone (α-bromination). google.com

α-Bromination: The synthesis of α-bromoacetophenones is a common transformation. researchgate.net This is typically achieved by reacting the corresponding acetophenone with a brominating agent. Reagents such as N-bromosuccinimide (NBS) are frequently used, often with a catalyst like p-toluenesulfonic acid (PTSA), sometimes under microwave irradiation for increased efficiency. researchgate.net Another effective reagent is pyridine (B92270) hydrobromide perbromide. researchgate.net The choice of solvent and reaction conditions can influence the selectivity, minimizing the formation of di-substituted or ring-brominated byproducts. zenodo.org For example, selective bromination of the acetyl side-chain can be achieved using molecular bromine in methanol, where the electron density of the aromatic ring is manipulated to favor side-chain reaction over ring substitution. zenodo.org

Aromatic Ring Bromination: Introducing a bromine atom onto the phenyl ring is achieved through electrophilic aromatic substitution. The conditions for this reaction must be carefully chosen to ensure correct regioselectivity, which is governed by the existing substituents on the ring. google.com

The table below outlines common reagents for the α-bromination of acetophenones.

| Reagent | Catalyst/Conditions | Key Features |

|---|---|---|

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (PTSA), Microwave | Highly efficient, selective monobromination. researchgate.net |

| Pyridine hydrobromide perbromide | Acetic acid, 90 °C | Suitable for undergraduate experiments, good yields. researchgate.net |

| Bromodimethylsulfonium Bromide (BDMS) | MgO nanoparticles | Environmentally benign, moderate to high yields. researchgate.net |

| Molecular Bromine (Br₂) | Methanol, HCl | Selectivity depends on aromatic ring electron density. zenodo.org |

Introduction of Fluorine Atoms onto Aromatic Rings

Incorporating fluorine atoms into aromatic rings can significantly alter a molecule's properties and is a key step in synthesizing fluorinated compounds like the target molecule. researchgate.netnih.gov Various methods exist for aromatic fluorination. le.ac.uk One classical approach is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt.

More modern methods offer broader applicability. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are widely used for the direct fluorination of electron-rich aromatic and heteroaromatic compounds. nih.gov For less reactive substrates, nucleophilic aromatic substitution (SNAr) can be employed, where a good leaving group (e.g., nitro or chloro) on an activated aromatic ring is displaced by a fluoride (B91410) source, such as potassium fluoride.

Strategies for Amine Formation (relevant for amino-alcohol analogs)

For the synthesis of amino-alcohol analogs, such as phenylethanolamines, several strategies are available. One common route involves the conversion of a precursor alcohol. For example, a chiral chloroalcohol can be treated with an amine source like ammonium hydroxide (B78521) to produce the corresponding aminoalcohol. taylorfrancis.com

Another powerful strategy is reductive amination, which involves reacting a ketone with ammonia (B1221849) or a primary amine in the presence of a reducing agent. This method can directly convert a ketone precursor into the desired amino alcohol. Furthermore, unprotected 2-amino-1-phenylethanols can be synthesized directly from alkenes using iron(II) phthalocyanine (B1677752) as a catalyst, offering a highly regioselective and efficient route. nih.gov

Advanced Synthetic Techniques and Methodological Innovations

Modern organic synthesis emphasizes efficiency, sustainability, and reduced waste. Advanced techniques like one-pot reactions are central to achieving these goals. numberanalytics.com

Catalytic Systems in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of the 2-phenylethanol (B73330) scaffold from a substituted bromodifluorobenzene precursor hinges on the formation of a key carbon-carbon bond. Transition-metal catalyzed cross-coupling reactions are paramount for this purpose, offering a versatile toolkit for selectively joining sp²-hybridized aryl carbons with sp³-hybridized alkyl fragments. Nickel- and palladium-based catalysts are central to these methodologies.

One of the most effective methods for this type of transformation is the Kumada-Tamao-Corriu cross-coupling reaction, which involves the reaction of a Grignard reagent with an organic halide. arkat-usa.org In a plausible synthetic route to the target molecule, 1-bromo-2,5-difluorobenzene would first be converted to its Grignard reagent, (2-bromo-3,6-difluorophenyl)magnesium halide. This organometallic intermediate could then be coupled with a two-carbon electrophile like 2-bromoethanol (B42945) or ethylene (B1197577) oxide. However, a more common Kumada coupling approach involves the reaction of an aryl halide with an alkyl Grignard reagent, which would be catalyzed by a nickel complex.

Nickel-catalyzed Kumada couplings are particularly effective for aryl bromides. rhhz.net Simple nickel salts like NiCl₂ can be used as pre-catalysts, often without the need for complex ligands, which is advantageous for practicality and cost. rhhz.net The catalytic cycle is proposed to involve Ni(I) and Ni(III) intermediates. rhhz.netresearchgate.net For challenging substrates, well-defined nickel complexes incorporating phosphine (B1218219) ligands, such as 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (Triphos), have demonstrated high efficiency at low catalyst loadings and room temperature. researchgate.netmdpi.com

The table below summarizes representative nickel catalyst systems applicable to Kumada cross-coupling of aryl bromides, a key reaction type for the synthesis of the target compound.

| Catalyst Precursor | Ligand | Substrate Type | Grignard Reagent | Conditions | Yield | Ref |

| NiCl₂·(H₂O)₁.₅ | None (Ligand-free) | Aryl Bromides | tert-Butylmagnesium chloride | THF, -10 °C, 30 min | Moderate to Good | rhhz.net |

| [(Triphos)NiICl] | Triphos | Aryl Iodides | Phenylmagnesium bromide | THF, Room Temp, 2.5 h | 75-97% | researchgate.netmdpi.com |

| Ni(acac)₂ | Hydroxyphosphine | Aryl Fluorides | Phenylmagnesium bromide | Room Temp | Good | arkat-usa.org |

Beyond Kumada coupling, other palladium-catalyzed reactions such as the Suzuki-Miyaura (using organoboron reagents) and Stille (using organotin reagents) couplings are powerful methods for C-C bond formation. mdpi.comscispace.com For instance, a Suzuki coupling could be envisioned between 1-bromo-2,5-difluorobenzene and a vinylboronate ester, followed by hydroboration-oxidation to yield the desired ethanol side chain. These reactions typically employ a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine ligand such as XPhos to facilitate the catalytic cycle. mdpi.comscispace.com

Carbon-heteroatom bond formation, specifically the C-O bond of the alcohol, is typically achieved through reduction of a corresponding carbonyl group (e.g., an aldehyde, ketone, or carboxylic acid derivative) rather than a direct catalytic coupling of an alcohol. Should the synthetic route proceed via 2-(2-bromo-3,6-difluorophenyl)acetic acid or its ester, the reduction to the primary alcohol is the final step. This transformation is commonly achieved using stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) and is not typically described as a catalytic process in this context.

Application of Ultrasound Irradiation for Enhanced Reaction Kinetics

The preparation of key intermediates, particularly Grignard reagents from deactivated or sterically hindered aryl halides, can be sluggish and difficult to initiate. Ultrasound irradiation has emerged as a powerful technique to overcome these kinetic barriers. researchgate.net The formation of the Grignard reagent from 1-bromo-2,5-difluorobenzene is a critical step that can benefit significantly from sonication.

The primary effect of ultrasound in chemical reactions stems from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. psu.edu This process generates localized hot spots with transient high temperatures and pressures, as well as intense shockwaves and microjets. When applied to solid-liquid reactions like Grignard formation, these physical phenomena have several beneficial effects:

Surface Cleaning and Activation: The magnesium metal surface is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction. The microjets and shockwaves generated by cavitation scour the metal surface, removing this oxide layer and exposing fresh, reactive magnesium. researchgate.netnih.gov

Mass Transport Enhancement: Sonication creates powerful acoustic streaming and micro-convection in the solvent, dramatically increasing mass transport of the aryl halide to the activated metal surface. researchgate.net

Radical Formation: The process is believed to proceed via a single electron transfer (SET) from the magnesium surface to the organic halide. Sonication can facilitate this SET process. researchgate.netnih.gov

Studies have shown that ultrasound-assisted Grignard reactions are not only faster but also more reproducible and can often be initiated without traditional activating agents like iodine. researchgate.netpsu.edu The use of a simple ultrasonic cleaning bath can be sufficient to achieve total conversion of the halide to the Grignard reagent in minutes at mild temperatures. psu.edu For more demanding reactions, high-power cup horn sonicators can provide more focused and intense energy. researchgate.net

The table below outlines the advantages of using ultrasound for Grignard reagent formation, a key step in a plausible synthesis of this compound.

| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference |

| Initiation | Often requires chemical activators (e.g., I₂, 1,2-dibromoethane) or heat; can have a long and unpredictable induction period. | Rapid initiation, often without activators, due to mechanical cleaning of the Mg surface. | researchgate.netpsu.edu |

| Reaction Time | Can be several hours. | Typically reduced to several minutes. | psu.edu |

| Reproducibility | Can be variable due to surface passivation and initiation difficulties. | Generally high and reliable. | researchgate.net |

| Conditions | Often requires heating (refluxing THF). | Can proceed at milder temperatures, reducing side reactions. | psu.edu |

Reactions Involving the Bromine Substituent

The bromine atom attached to the difluorophenyl ring is a versatile handle for a variety of chemical transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the electronic effects of the fluorine atoms and the ethan-1-ol group.

Nucleophilic substitution reactions at an aryl halide, such as the bromine in this compound, are generally challenging compared to their aliphatic counterparts. The typical SN1 and SN2 pathways readily observed in alkyl halides are not favored for aryl halides under standard conditions. However, under specific and often harsh reaction conditions, or when the aromatic ring is highly activated, nucleophilic aromatic substitution (SNAr) can occur.

For aryl halides, the direct displacement of the halide (an SN2-like pathway) is hindered by the steric bulk of the aromatic ring and the high energy required to break the strong carbon-bromine bond, which has partial double-bond character due to resonance. Similarly, the formation of an aryl cation (an SN1-like pathway) is energetically unfavorable. numberanalytics.comchemist.sg

In a classical SN1 reaction, the rate-determining step is the formation of a carbocation intermediate following the departure of the leaving group. numberanalytics.comucalgary.ca For this compound, an SN1-type reaction involving the bromine substituent would require the formation of a highly unstable 2-(ethan-1-ol)-3,6-difluorophenyl cation. The instability of this aryl carbocation makes the SN1 pathway at the aromatic carbon highly improbable. libretexts.orgmasterorganicchemistry.com Carbocation stability is a primary factor in SN1 reactions, with more stable carbocations leading to faster reaction rates. libretexts.org The generation of a carbocation intermediate can sometimes lead to rearrangements to form a more stable carbocation. ucalgary.caorganicchemistrytutor.com

The reactivity of an aryl halide in nucleophilic substitution is significantly influenced by the electronic nature of the substituents on the aromatic ring. libretexts.org Electron-withdrawing groups, such as the two fluorine atoms in this compound, play a crucial role.

Inductive Effect : Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less nucleophilic but more susceptible to attack by strong nucleophiles in SNAr reactions. libretexts.orgmasterorganicchemistry.com

The two fluorine atoms, being strong electron-withdrawing groups, enhance the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack. This electronic pull also helps to stabilize the intermediate formed during an SNAr reaction (a Meisenheimer complex), thereby lowering the activation energy for the substitution. In the context of leaving group ability for SNAr reactions, a counterintuitive trend is often observed where fluoride is a better leaving group than bromide (F > Cl ≈ Br > I). nih.gov This is attributed to the high electronegativity of fluorine which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack. nih.gov

A more common and synthetically useful set of reactions involving the bromine substituent on this compound are palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. libretexts.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. nobelprize.orgmdpi.comlibretexts.org This reaction is widely used in the synthesis of biaryls and other conjugated systems. libretexts.orglibretexts.org For this compound, a typical Suzuki reaction would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) complex. nobelprize.org

Transmetalation : The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step requires the presence of a base. nobelprize.orgmdpi.com

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. mdpi.com

The reactivity order for the halide in Suzuki coupling is generally I > Br > OTf > Cl. libretexts.org Bromine is a very effective leaving group for this reaction, making the bromo-substituted compound a suitable substrate. nih.gov

Table 1: Example Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst for the coupling reaction |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

Besides the Suzuki coupling, the bromine atom on this compound can participate in other important palladium-catalyzed cross-coupling reactions.

Heck Reaction : The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.govmychemblog.com The reaction is typically carried out in the presence of a palladium catalyst and a base. mdpi.com The general mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.gov

Sonogashira Coupling : The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. nih.gov This reaction is highly valuable for the synthesis of substituted alkynes. The reactivity of the halide follows the general trend I > Br > Cl > OTf. wikipedia.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Key Reagents |

| Suzuki-Miyaura | Boronic acid/ester | Biaryl, Styrene (B11656) | Pd catalyst, Base |

| Heck | Alkene | Substituted Alkene | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | Arylalkyne | Pd catalyst, Cu(I) co-catalyst, Base |

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group of this compound is a versatile functional handle for numerous organic transformations.

Oxidation Reactions to Carbonyl Compounds (Aldehydes or Carboxylic Acids)

Primary alcohols, such as this compound, can be oxidized to form either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), will typically yield the corresponding aldehyde, 2-(2-Bromo-3,6-difluorophenyl)acetaldehyde. The reaction is generally performed at room temperature.

Stronger oxidizing agents, for instance, potassium permanganate (B83412) (KMnO₄) in a basic solution followed by acidic workup, or chromic acid (H₂CrO₄), will oxidize the primary alcohol to a carboxylic acid, resulting in the formation of 2-(2-Bromo-3,6-difluorophenyl)acetic acid. This transformation often requires heating.

| Product | Reagent(s) | Typical Conditions |

| 2-(2-Bromo-3,6-difluorophenyl)acetaldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Anhydrous CH₂Cl₂, Room Temperature |

| 2-(2-Bromo-3,6-difluorophenyl)acetic acid | Potassium permanganate (KMnO₄), then H₃O⁺; or Chromic acid (H₂CrO₄) | Heat |

Esterification and Etherification Reactions

Esterification: The hydroxyl group can readily undergo esterification when treated with a carboxylic acid or its derivative, such as an acid chloride or acid anhydride (B1165640). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the ester product.

Alternatively, for a more rapid and often irreversible reaction, an acid chloride or anhydride can be used, typically in the presence of a base like pyridine or triethylamine (B128534) to neutralize the hydrogen halide or carboxylic acid byproduct. For example, reaction with acetyl chloride would yield 2-(2-bromo-3,6-difluorophenyl)ethyl acetate.

Etherification: The synthesis of ethers from this compound can be achieved through the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) to form the ether.

| Reaction Type | Reagents | Product Example |

| Fischer Esterification | Carboxylic acid, H⁺ catalyst | 2-(2-bromo-3,6-difluorophenyl)ethyl formate (B1220265) (with formic acid) |

| Acylation | Acid chloride/anhydride, base | 2-(2-bromo-3,6-difluorophenyl)ethyl acetate (with acetyl chloride) |

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide | 1-Bromo-2-(2-methoxyethyl)-3,6-difluorobenzene (with methyl iodide) |

Dehydration Reactions to Form Alkene Derivatives

The acid-catalyzed dehydration of this compound leads to the formation of an alkene, specifically 1-bromo-2,5-difluoro-3-vinylbenzene. This elimination reaction is typically carried out by heating the alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The reaction proceeds via a carbocation intermediate, and the stability of the resulting conjugated system favors the formation of the styrene derivative. Benzylic alcohols are particularly susceptible to acid-catalyzed dehydration. ucalgary.ca

Acid-Base Properties and Protonation/Deprotonation Equilibria

Alcohols are amphoteric, meaning they can act as both weak acids and weak bases. The acidity of the hydroxyl proton in this compound is influenced by the electron-withdrawing effects of the fluorine and bromine atoms on the phenyl ring. Fluorination, particularly in the ortho position, can increase the hydrogen-bond acidity of the hydroxyl group. nih.gov This enhanced acidity facilitates the deprotonation of the alcohol to form the corresponding alkoxide anion when treated with a strong base.

Conversely, the oxygen atom of the hydroxyl group possesses lone pairs of electrons and can be protonated by a strong acid to form an oxonium ion. This protonation is the initial step in acid-catalyzed reactions like dehydration and some substitution reactions.

Reactivity of the Difluorophenyl Moiety

The reactivity of the aromatic ring is governed by the directing and activating/deactivating effects of its substituents.

Electrophilic Aromatic Substitution (if conditions permit)

Electrophilic aromatic substitution (EAS) on the difluorophenyl ring of this compound is a plausible transformation, although the existing substituents significantly influence the reaction's feasibility and regioselectivity. Both fluorine and bromine are ortho, para-directing groups; however, they are also deactivating due to their inductive electron-withdrawing effects. The ethan-1-ol group is generally considered a weak activating group and is also ortho, para-directing.

Given the substitution pattern, the potential sites for electrophilic attack are the carbons at the 4 and 5 positions. The directing effects of the substituents are as follows:

Bromo group (at C2): Ortho, para-directing (to C3 and C5). However, C3 is already substituted.

Fluoro groups (at C3 and C6): Ortho, para-directing. The C3-fluoro group directs to C2 and C4. The C6-fluoro group directs to C1 and C5.

Ethan-1-ol group (at C1): Ortho, para-directing (to C2 and C6, which are substituted, and C4).

Considering the combined effects, the most likely position for electrophilic substitution would be the C4 or C5 position, with the precise outcome depending on the specific electrophile and reaction conditions. Steric hindrance from the adjacent bromo and fluoro groups could also play a significant role in determining the final product distribution. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide and a Lewis acid catalyst). However, the deactivating nature of the halogens may necessitate harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

The chemical behavior of this compound in the context of Nucleophilic Aromatic Substitution (SNAr) is dictated by the electronic properties of the substituents on the aromatic ring. The presence of two electron-withdrawing fluorine atoms and a bromine atom on the phenyl ring significantly influences its reactivity towards nucleophiles. This section explores the mechanistic aspects and expected reactivity of the fluorinated ring in this compound in SNAr reactions, drawing upon established principles of physical organic chemistry and findings from related substituted difluorobenzene derivatives.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the case of this compound, the reaction would be initiated by the attack of a nucleophile on the electron-deficient aromatic ring. The fluorine atoms, being highly electronegative, activate the ring for such an attack. This initial step leads to the formation of a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The negative charge in the Meisenheimer complex is delocalized across the aromatic system and is further stabilized by the electron-withdrawing fluorine substituents. In the second step of the mechanism, the aromaticity of the ring is restored by the elimination of a leaving group. In this specific molecule, both fluorine and bromine atoms can potentially act as leaving groups.

The regioselectivity of the nucleophilic attack is a critical aspect of the SNAr reaction on the 2-bromo-3,6-difluorophenyl moiety. The positions ortho and para to the electron-withdrawing fluorine atoms are the most likely sites for nucleophilic attack, as this allows for effective resonance stabilization of the resulting negative charge. In this compound, the carbon atoms attached to the fluorine and bromine atoms are all potential reaction centers. The precise position of substitution will be influenced by a combination of electronic and steric factors.

In many instances of nucleophilic aromatic substitution on polyhalogenated benzenes, a fluorine atom is preferentially displaced over a bromine atom. nih.gov This is somewhat counterintuitive if one only considers leaving group ability, where bromide is generally better than fluoride. However, in SNAr, the rate-determining step is typically the initial nucleophilic attack. Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. This "element effect" often leads to the substitution of fluorine even in the presence of other halogens. Therefore, it is anticipated that nucleophilic attack on this compound would likely result in the displacement of one of the fluorine atoms rather than the bromine atom. The choice between the two fluorine atoms (at positions 3 and 6) would be influenced by the steric hindrance posed by the adjacent bromo and ethan-1-ol groups.

The general principles governing SNAr reactions on activated aromatic rings are summarized in the table below, providing a framework for predicting the reactivity of this compound.

| Factor | Influence on SNAr Reactivity of this compound |

| Electron-withdrawing Groups | The two fluorine atoms strongly activate the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. |

| Leaving Group | Both fluorine and bromine can act as leaving groups. In SNAr, the highly electronegative fluorine often facilitates the initial attack, making it a more likely leaving group than bromine. |

| Nucleophile | The nature of the nucleophile (e.g., alkoxides, amines, thiols) will affect the reaction rate and potentially the regioselectivity. Stronger nucleophiles will react more readily. |

| Solvent | The solvent can influence the regioselectivity of the substitution on difluorobenzene derivatives. researchgate.net Polar aprotic solvents are typically used to solvate the cation of the nucleophilic reagent. |

| Steric Hindrance | The bromo and ethan-1-ol substituents may sterically hinder the approach of the nucleophile, influencing which of the two fluorine atoms is preferentially substituted. |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the ethanol (B145695) side chain.

The aromatic region would feature signals from the two protons on the phenyl ring. Their chemical shifts and coupling patterns are influenced by the surrounding bromine and fluorine substituents. The ethanol side chain would produce two signals for the non-equivalent methylene (-CH₂) groups. The -CH₂ group adjacent to the aromatic ring and the -CH₂ group bonded to the hydroxyl (-OH) group would likely appear as triplets due to coupling with each other. The hydroxyl proton itself typically appears as a broad singlet, though its multiplicity can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Multiplet (m) | 2H | Ar-H |

| ~ 3.8 - 4.0 | Triplet (t) | 2H | -CH₂-OH |

| ~ 3.0 - 3.2 | Triplet (t) | 2H | Ar-CH₂- |

| Variable | Broad Singlet (br s) | 1H | -OH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in the structure gives a distinct signal. In the case of this compound, a total of eight signals are expected, corresponding to the six carbons of the substituted phenyl ring and the two carbons of the ethanol side chain.

The chemical shifts of the aromatic carbons are significantly affected by the attached halogen atoms. The carbons directly bonded to fluorine will exhibit large coupling constants (J-coupling), resulting in splitting of their NMR signals. The carbon bearing the bromine atom will also have a characteristic chemical shift. The two aliphatic carbons will appear in the upfield region of the spectrum.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an essential tool for characterization. ¹⁹F NMR is highly sensitive and provides information about the chemical environment of fluorine atoms in a molecule. The two fluorine atoms in this compound are in different chemical environments and are expected to produce two distinct signals. These signals can exhibit coupling to each other (F-F coupling) and to nearby protons (H-F coupling), providing further structural insights. The large spectral width of ¹⁹F NMR generally leads to well-resolved spectra with minimal signal overlap.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the two methylene groups of the ethanol side chain, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the ¹H and ¹³C signals for the methylene groups and the proton-bearing aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular "fingerprint."

For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺). A key feature would be the isotopic pattern of this peak, which would show two signals of nearly equal intensity separated by two mass units (M and M+2), characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Common fragmentation pathways would likely include:

Loss of a water molecule (H₂O) from the molecular ion.

Cleavage of the C-C bond between the two methylene groups.

Benzylic cleavage, resulting in the formation of a stable bromodifluorobenzyl cation.

Table 2: Predicted Key Fragments in the EI-MS of this compound

| m/z Value | Possible Fragment Identity |

| 236/238 | [M]⁺ Molecular Ion |

| 218/220 | [M - H₂O]⁺ |

| 191/193 | [C₆H₂BrF₂]⁺ (Loss of CH₂CH₂OH) |

| 205/207 | [M - CH₂OH]⁺ (Benzylic cleavage) |

Despite a comprehensive search for scholarly articles, chemical supplier databases, and analytical data repositories, detailed experimental spectroscopic and analytical data for the compound This compound is not publicly available. While the existence of the compound is confirmed through various chemical suppliers, the specific data required to populate the sections on Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy, Raman Spectroscopy, and Elemental Analysis could not be located.

Generating an article with the requested level of scientific detail and accuracy is contingent on the availability of this precise experimental data, including mass-to-charge ratios, exact mass measurements, vibrational frequencies, and elemental composition percentages. Without access to these specific data points from experimental analysis of "this compound," it is not possible to provide a thorough and accurate characterization as outlined.

Therefore, the requested article focusing solely on the spectroscopic and analytical characterization methodologies for "this compound" cannot be generated at this time. Any attempt to do so would involve speculation or the use of data from analogous but distinct compounds, which would compromise the scientific integrity and accuracy of the content.

Below is the list of compound names that were to be included in the article, as per the instructions.

Chromatographic Purity Assessment and Isolation Techniques

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For "this compound," various chromatographic methods are employed to ensure the final product meets stringent purity requirements and to isolate it from reaction byproducts and starting materials.

Column chromatography is a preparative technique widely used for the purification of organic compounds in the laboratory and on an industrial scale. orgsyn.org The principle involves separating substances based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it. orgsyn.org For compounds like "this compound," silica (B1680970) gel is a commonly used stationary phase due to its polarity and effectiveness in separating moderately polar compounds.

The purification process typically involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto the top of a packed silica gel column. A carefully selected solvent system (eluent) is then passed through the column. The choice of eluent is critical; a less polar solvent system will cause compounds with lower polarity to travel down the column faster, while more polar compounds will be retained on the silica gel for longer. By gradually increasing the polarity of the eluent (gradient elution) or using a constant solvent composition (isocratic elution), components of the mixture can be selectively eluted and collected in separate fractions. orgsyn.org

For structurally similar halogenated aromatic alcohols, typical solvent systems include mixtures of non-polar solvents like hexanes or pentane with a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. rsc.org The progress of the separation is monitored by techniques like Thin-Layer Chromatography (TLC) to identify the fractions containing the desired pure compound.

| Parameter | Description | Typical Value/Choice |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel (60-200 mesh) |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | Hexane (B92381)/Ethyl Acetate gradients, Pentane/Diethyl Ether mixtures rsc.org |

| Elution Mode | The method of passing the mobile phase through the column. | Isocratic or Gradient Elution |

| Monitoring | Technique used to analyze the collected fractions. | Thin-Layer Chromatography (TLC) with UV visualization |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. nih.govnih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds like "this compound."

In GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert carrier gas (such as helium) through a capillary column. fmach.it The column's stationary phase separates the components of the sample based on their boiling points and affinity for the phase. As each separated component elutes from the column, it enters the mass spectrometer. The most common ionization technique is electron ionization (EI), which bombards the molecules with high-energy electrons (typically 70 eV), causing them to fragment in a reproducible manner. fmach.it The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the fragment ions. This fragmentation pattern can be compared against spectral libraries, such as the NIST library, for confident compound identification. fmach.it

The high resolution and sensitivity of GC-MS make it an excellent tool for detecting and identifying trace impurities in a sample of "this compound." gcms.cz

| Parameter | Description | Typical Value/Choice |

|---|---|---|

| Column Type | The capillary column used for separation. | Restek Rxi-5Sil MS, Agilent FFAP gcms.cznih.gov |

| Carrier Gas | Inert gas to move the sample through the column. | Helium at a constant flow (e.g., 1.0-1.2 mL/min) fmach.itgcms.cz |

| Inlet Temperature | Temperature at which the sample is vaporized. | 250 °C gcms.cz |

| Oven Program | Temperature gradient applied to the column. | Initial temp (e.g., 60 °C) ramped to a final temp (e.g., 250 °C) gcms.cz |

| Ionization Mode | Method for ionizing the sample in the mass spectrometer. | Electron Ionization (EI) at 70 eV fmach.it |

| Mass Range | The range of mass-to-charge ratios scanned. | 50-650 m/z gcms.cz |

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of compounds. pragolab.cz It is especially useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For "this compound," HPLC is the method of choice for accurately determining purity and performing quantitative analysis.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. sielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic solvent like acetonitrile or methanol (B129727). sielc.comresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds are retained longer on the column.

A UV detector is commonly used to detect the compound as it elutes from the column. The area under the resulting chromatographic peak is directly proportional to the concentration of the compound, allowing for precise quantification. HPLC methods can be developed to separate the target compound from even closely related impurities, providing a highly accurate assessment of its purity, often expressed as a percentage of the total peak area.

| Parameter | Description | Typical Value/Choice |

|---|---|---|

| Column Type | The column containing the stationary phase. | Reversed-Phase C18 (e.g., Hypersil GOLD, Accucore) pragolab.cz |

| Mobile Phase | The solvent system that carries the sample through the column. | Acetonitrile/Water or Methanol/Water, often with a modifier like phosphoric or formic acid sielc.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min |

| Detection | The method used to detect the analyte as it elutes. | UV-Vis Spectrophotometry (e.g., at 254 nm) |

| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL |

| Column Temperature | Maintained temperature of the column for reproducibility. | 25 - 40 °C |

Computational and Theoretical Studies of 2 2 Bromo 3,6 Difluorophenyl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to provide detailed insights into molecular geometries, energies, and electronic properties.

Ab Initio Methods for Molecular Properties and Energies

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without the use of empirical parameters. These methods are generally more computationally demanding than DFT but can provide highly accurate results. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

For 2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol, ab initio calculations would be employed to obtain precise values for molecular properties such as bond lengths, bond angles, and dihedral angles. These methods are also well-suited for calculating accurate energies, which are essential for determining the relative stabilities of different conformers and for studying reaction mechanisms. High-level ab initio methods could be used to benchmark the results obtained from less computationally expensive methods like DFT.

Conformational Analysis and Energy Minima

The flexibility of the ethan-1-ol side chain in this compound means that the molecule can exist in various spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them.

This would be achieved by systematically rotating the dihedral angles of the flexible bonds, particularly the C-C bond of the ethyl group and the C-O bond of the alcohol group. For each rotational step, the energy of the molecule would be calculated using a suitable quantum chemical method (like DFT). The resulting data can be plotted on a potential energy surface, which maps the energy of the molecule as a function of its geometry. The lowest points on this surface correspond to the most stable conformers. Understanding the preferred conformation is crucial as it can significantly influence the molecule's physical properties and biological activity.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

Exploration of Conformational Space and Flexibility

An MD simulation of this compound would provide a dynamic picture of its conformational flexibility. By simulating the molecule over a period of time (typically nanoseconds to microseconds), one can observe how it explores different conformations and the transitions between them. This approach provides a more comprehensive understanding of the molecule's flexibility compared to the static picture from conformational analysis. The simulation would reveal the range of motion of the ethan-1-ol side chain and how its orientation changes relative to the substituted phenyl ring.

Prediction of Physicochemical and Reactivity Parameters

Computational chemistry provides essential tools for predicting the physicochemical properties and reactivity of molecules before their synthesis, thereby guiding research and development efforts. For this compound, theoretical calculations offer insights into its behavior, such as membrane permeability and sites of chemical interaction. These predictions are derived from the molecule's calculated electronic structure and topology.

Topological Polar Surface Area (TPSA) and Lipophilicity (Log P/D)

Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (Log P) are fundamental parameters in medicinal chemistry and materials science. TPSA is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule and is a strong predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. Lipophilicity, expressed as Log P (for the partition coefficient between n-octanol and water), describes a compound's affinity for fatty or non-polar environments and influences its absorption, distribution, metabolism, and excretion (ADME) profile. A negative Log P value indicates hydrophilicity, while a positive value indicates lipophilicity. acdlabs.com

For this compound, these parameters have been computationally predicted to estimate its behavior in biological and chemical systems. The values, calculated using advanced computational algorithms, are presented below.

| Parameter | Predicted Value | Implication |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Suggests high cell membrane permeability and potential to cross the blood-brain barrier. |

| Log P (Octanol/Water Partition Coefficient) | 2.59 | Indicates a moderate level of lipophilicity, suggesting good absorption and distribution characteristics. |

Molecular Electrostatic Potential Surface (MEPS) Analysis for Reactivity Sites

Molecular Electrostatic Potential Surface (MEPS) analysis is a computational method used to visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying regions that are susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEPS map uses a color spectrum to represent different potential values: red indicates regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue signifies regions of low electron density and positive electrostatic potential (attractive to nucleophiles). Green and yellow represent areas with intermediate or neutral potential.

For this compound, a qualitative MEPS analysis predicts the following features:

Negative Potential (Nucleophilic Sites): The most significant region of negative electrostatic potential (red) is expected to be localized around the oxygen atom of the hydroxyl (-OH) group due to its high electronegativity and lone pairs of electrons. The two fluorine atoms attached to the phenyl ring will also create areas of negative potential, making them potential sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Electrophilic Sites): A region of positive electrostatic potential (blue) is anticipated on the hydrogen atom of the hydroxyl group, making it a primary site for nucleophilic attack or deprotonation. A weaker area of positive potential, known as a sigma-hole, may also be present on the bromine atom, which can participate in halogen bonding interactions.

Neutral/Intermediate Potential: The carbon atoms of the phenyl ring and the ethanolic backbone will likely exhibit a near-neutral potential (green), with the aromatic ring itself showing a slightly negative potential above and below its plane due to the π-electron cloud.

This analysis suggests that the hydroxyl group is the most reactive site for both electrophilic and nucleophilic interactions, governing the molecule's hydrogen bonding capacity and its behavior as a proton donor or acceptor.

Frontier Molecular Orbital (FMO) Analysis for Electrophilicity and Nucleophilicity

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netschrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level are commonly used to determine these parameters. researchgate.netnih.gov For this compound, the predicted FMO energies provide a quantitative measure of its electronic properties.

| Parameter | Predicted Energy (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.85 eV |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -0.52 eV |

| HOMO-LUMO Energy Gap (ΔE) | 6.33 eV |

The relatively large HOMO-LUMO energy gap of 6.33 eV suggests that this compound is a kinetically stable molecule. The HOMO energy indicates its capacity as an electron donor, while the LUMO energy points to its potential as an electron acceptor in chemical reactions.

Structure-Reactivity Relationship (SRR) Modeling via Computational Approaches

Structure-Reactivity Relationship (SRR) modeling, often performed through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their reactivity. nih.govmdpi.com These models are powerful predictive tools in drug design and materials science, allowing for the rational design of new molecules with desired properties. nih.govactascientific.com

For a series of analogs based on the this compound scaffold, an SRR model could be developed to predict their reactivity in a specific chemical transformation (e.g., oxidation, esterification, or nucleophilic substitution). The construction of such a model involves several key steps:

Dataset Assembly: A series of structurally related compounds would be synthesized or computationally designed, varying the substituents on the phenyl ring or modifying the ethan-1-ol side chain.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or molecular descriptors, would be calculated. For halogenated aromatic compounds like this, relevant descriptors would include:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, partial atomic charges, and Hammett constants to quantify the electron-donating or -withdrawing effects of substituents. nih.gov

Steric Descriptors: Molecular volume, surface area, and specific parameters like Taft steric constants that describe the size and shape of substituents.

Lipophilic Descriptors: Log P or Log D values to account for the influence of hydrophobicity on reactivity, particularly in biphasic systems.

Topological Descriptors: Parameters like TPSA that describe the connectivity and polar surface features of the molecule.

Model Building and Validation: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the calculated descriptors to experimentally measured reactivity (e.g., reaction rates or equilibrium constants). The predictive power of the resulting model is then rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets of compounds. mdpi.com

Such an SRR model for this compound derivatives could elucidate the specific influence of the bromo and fluoro substituents on the reactivity of the hydroxyl group or the aromatic ring, providing valuable guidance for the synthesis of new functional molecules. nih.gov

Applications As a Key Intermediate in Advanced Chemical Syntheses

Precursor for Diversified Organic Molecules

2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol is a versatile precursor for a wide range of organic molecules. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkynyl, and amino groups. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups like halides or amines, further expanding the scope of accessible derivatives.

For instance, the hydroxyl group can be readily transformed into a leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the introduction of a variety of nucleophiles, leading to the synthesis of ethers, esters, and other functionalized compounds. The combination of these transformations on both the aromatic ring and the ethyl side chain makes this compound a powerful tool for generating molecular diversity.

Building Block in the Synthesis of Substituted Phenyl Ethers and Amines

The title compound is a key building block for the synthesis of substituted phenyl ethers and amines. The hydroxyl group of this compound can be deprotonated with a suitable base to form an alkoxide, which can then react with various alkyl or aryl halides in a Williamson ether synthesis to yield a diverse range of substituted phenyl ethers.

Furthermore, the bromo substituent on the aromatic ring can be replaced with an amino group through transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This reaction allows for the introduction of primary or secondary amines, leading to the formation of a wide array of substituted anilines. The resulting amino group can be further functionalized, providing access to amides, sulfonamides, and other nitrogen-containing compounds.

Intermediate in the Construction of Complex Polycyclic and Heterocyclic Systems

This compound serves as a crucial intermediate in the synthesis of complex polycyclic and heterocyclic systems. The bromo and hydroxyl functionalities provide strategic points for intramolecular cyclization reactions. For example, after conversion of the alcohol to an appropriate functional group, an intramolecular Heck reaction can be employed to form a new ring fused to the difluorophenyl ring.

Moreover, the compound can be utilized in multi-step syntheses to construct various heterocyclic scaffolds. The difluorophenyl ethanol (B145695) moiety can be elaborated into a side chain that, upon reaction with a suitable partner, can cyclize to form heterocycles such as indoles, quinolines, or benzodiazepines. The fluorine atoms on the aromatic ring can influence the regioselectivity of these cyclization reactions and modulate the electronic properties of the final heterocyclic system.

Utility in the Preparation of Specific Fluorinated Aromatic Compounds

The presence of two fluorine atoms on the aromatic ring makes this compound an important precursor for the synthesis of other specifically fluorinated aromatic compounds. The existing fluorine atoms can direct further electrophilic aromatic substitution reactions to specific positions on the ring.

Additionally, the bromo substituent can be replaced by other functional groups through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of cyano, carboxyl, or other aryl groups while retaining the difluoro substitution pattern. This enables the synthesis of a range of difluorinated aromatic compounds with tailored electronic and steric properties for applications in materials science and medicinal chemistry.

Role in the Development of New Agrochemical Scaffolds

In the field of agrochemicals, the development of new scaffolds with improved efficacy and environmental profiles is of high importance. This compound plays a role in the synthesis of novel agrochemical candidates. The difluorophenyl moiety is a common feature in many successful pesticides and herbicides, as the fluorine atoms can enhance metabolic stability and binding affinity to target enzymes.

By utilizing the reactivity of the bromo and hydroxyl groups, a variety of functional groups and structural motifs can be introduced, leading to the generation of libraries of novel compounds for biological screening. The versatility of this building block allows for the systematic modification of different parts of the molecule to optimize its agrochemical properties.

Comparative Studies with Structural Analogs and Derivatives

Analysis of Substituent Effects on Reactivity and Selectivity

These electronic effects have a pronounced impact on the reactivity of the side chain. The electron-withdrawing nature of the substituents can increase the acidity of the hydroxyl proton, potentially facilitating reactions that involve deprotonation. In nucleophilic aromatic substitution (SNAr) reactions, the presence of strong electron-wthdrawing groups is often a prerequisite, suggesting that derivatives of this compound might be suitable substrates for such transformations. nih.gov

Selectivity in reactions is also heavily influenced by these substituents. For any potential electrophilic aromatic substitution, the directing effects of the halogens (ortho-, para-directing) would come into play, although the high degree of substitution and steric hindrance would make further substitution challenging and highly regioselective. Similarly, in radical reactions such as C-H bromination, the position of the substituents can direct the reaction to specific sites on the molecule. researchgate.netresearchgate.net

Comparison with Other Brominated and Fluorinated Phenylethanols

A comparative analysis of 2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol with other halogenated phenylethanols highlights its unique properties. The degree of halogenation and the specific halogens present significantly alter the compound's reactivity and physical characteristics.

| Compound | Substituents | Predicted Electronic Effect on Ring | Predicted Steric Hindrance at Side Chain |

| 2-Phenylethan-1-ol | None | Neutral | Low |

| 2-(4-Bromophenyl)ethan-1-ol | 4-Bromo | Weakly Deactivating | Low |

| 2-(4-Fluorophenyl)ethan-1-ol | 4-Fluoro | Weakly Deactivating | Low |

| 2-(2,4-Difluorophenyl)ethan-1-ol | 2,4-Difluoro | Moderately Deactivating | Moderate |

| This compound | 2-Bromo, 3,6-Difluoro | Strongly Deactivating | High |

The table demonstrates that as the number of halogen substituents increases, the aromatic ring becomes more electron-deficient. Compared to monosubstituted analogs, this compound possesses a significantly more deactivated ring. The presence of the bulky bromine atom at the 2-position also introduces substantial steric hindrance around the ethan-1-ol side chain, which can impede the approach of reagents and influence reaction rates.

Investigation of Positional Isomerism on Synthetic Accessibility and Chemical Properties

The arrangement of substituents on the phenyl ring is a critical factor determining both the synthetic routes to a molecule and its chemical properties. Structural isomers, which have the same molecular formula but different arrangements of atoms, can exhibit distinct physical and chemical behaviors. nih.gov

For instance, an isomer like 2-(4-Bromo-2,5-difluorophenyl)ethan-1-ol would likely have different synthetic accessibility based on the availability of the corresponding starting materials. The chemical properties would also be altered. With the bromine atom at the 4-position, steric hindrance around the side chain would be reduced compared to the 2-bromo isomer, likely affecting reaction kinetics.

| Property | This compound | 2-(4-Bromo-2,5-difluorophenyl)ethan-1-ol (Predicted) |

| Steric Hindrance at Side Chain | High | Low |

| Acidity of OH group | High | Moderately High |

| Synthetic Precursor | 1-Bromo-2,5-difluorobenzene | 4-Bromo-1,2-difluorobenzene |

The synthesis of these isomers often relies on the regioselectivity of reactions on substituted benzene (B151609) rings, which is dictated by the directing effects of the existing substituents. The choice of synthetic strategy is therefore highly dependent on the target isomeric structure.

Stereochemical Considerations in Related Chiral Analogs

While this compound is achiral, related analogs can possess chirality, a key consideration in many areas of chemistry. A chiral molecule is one that is non-superimposable on its mirror image, and these mirror images are known as enantiomers. youtube.com The introduction of a chiral center, for example, by modifying the ethan-1-ol side chain, would result in a pair of enantiomers.

The synthesis of a single enantiomer of a chiral analog, known as asymmetric synthesis, is of great importance. The bulky 2-bromo-3,6-difluorophenyl group could play a significant role in controlling the stereochemical outcome of such reactions due to its steric and electronic properties. nih.gov For instance, in the asymmetric reduction of a corresponding ketone, the substituent pattern on the phenyl ring could influence the facial selectivity of the hydride attack, leading to a preference for one enantiomer over the other.

The stereochemistry of chiral molecules is a fundamental concept that arises from the three-dimensional arrangement of atoms. uou.ac.in In complex molecules with multiple chiral centers, the relationship between the different stereoisomers can be described as enantiomeric or diastereomeric. The specific stereochemistry of a molecule can have a profound impact on its biological activity and physical properties.

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Routes

Traditional synthetic methods often rely on volatile organic solvents and harsh reagents. Future research should prioritize the development of environmentally benign pathways for the synthesis of 2-(2-Bromo-3,6-difluorophenyl)ethan-1-ol. Green chemistry principles can significantly reduce waste, energy consumption, and the use of hazardous substances. nih.gov

Promising areas of investigation include:

Microwave-Assisted and Ultrasound-Mediated Synthesis: These techniques can accelerate reaction rates and improve yields, often under solvent-free conditions. nih.gov Ultrasound irradiation, in particular, enhances reactions through acoustic cavitation, while microwave heating can lead to remarkable reductions in reaction time from hours to minutes. nih.gov